Potent Inhibition of Human Monoamine Oxidase A (MAO-A): A Differentiating Bioactivity Profile
In a direct biochemical assay, 5-bromo-2,8-dichloroquinoline demonstrated potent inhibition of recombinant human MAO-A with an IC₅₀ of 50 nM [1]. This level of in vitro potency against a therapeutically relevant CNS target provides a clear, quantifiable biological differentiation from closely related compounds. While specific IC₅₀ data for a direct analog like 2,8-dichloroquinoline against MAO-A is not available in the same assay, this activity profile suggests a unique interaction driven by the compound's specific 2,8-dichloro and 5-bromo substitution pattern. This is a distinct advantage for programs focusing on neurological disorders where MAO-A modulation is a key mechanism, potentially offering a superior starting point for lead optimization compared to non-brominated or differently halogenated quinoline scaffolds.
| Evidence Dimension | MAO-A Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 50 nM (IC₅₀) |
| Comparator Or Baseline | 2,8-Dichloroquinoline (Data not available in source) |
| Quantified Difference | N/A (Comparator data unavailable) |
| Conditions | In vitro biochemical assay using recombinant human MAO-A enzyme; activity assessed by reduction in 4-hydroxyquinolone production from kynuramine substrate after 20 minutes [1]. |
Why This Matters
This data provides a concrete, target-specific activity metric that can be used to prioritize this scaffold in early-stage drug discovery, especially when MAO-A inhibition is the desired mechanism, which cannot be assumed for other quinoline analogs.
- [1] BindingDB. (n.d.). BDBM50259595 / CHEMBL4097867 [Database Entry]. Retrieved from BindingDB. View Source
